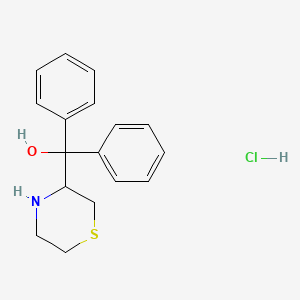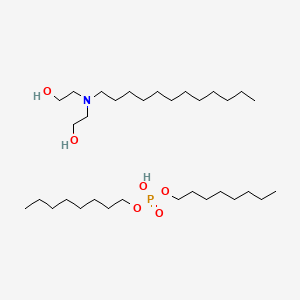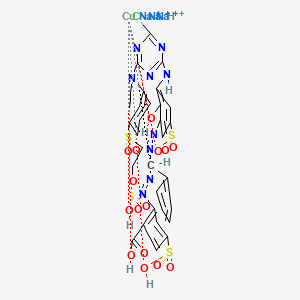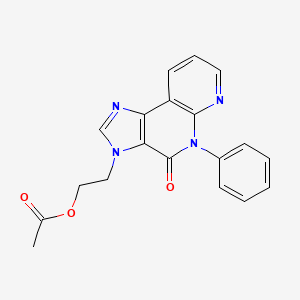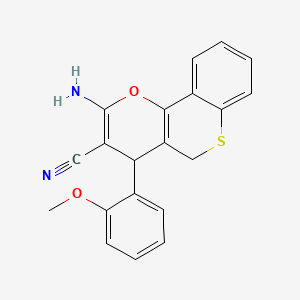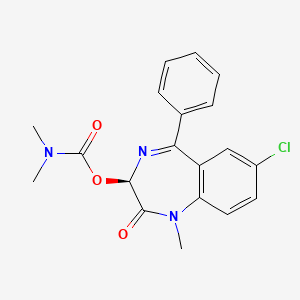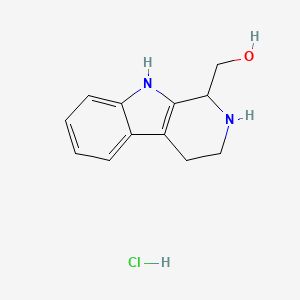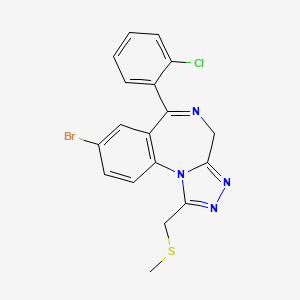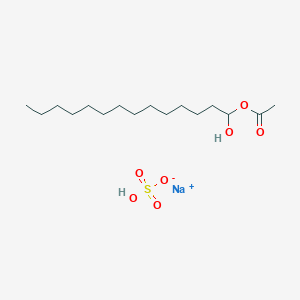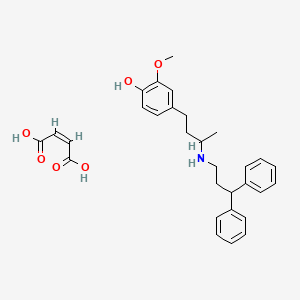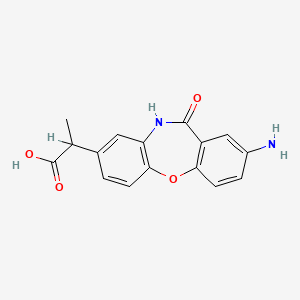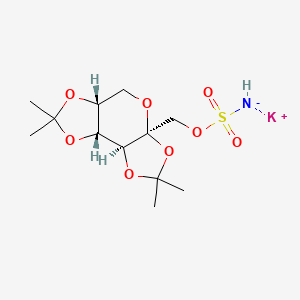
Topiramate potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Topiramate potassium is a compound derived from topiramate, an anticonvulsant drug primarily used to manage epilepsy and prevent migraines . This compound retains the therapeutic properties of topiramate while potentially offering improved solubility and bioavailability due to the presence of potassium ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Topiramate potassium can be synthesized through various methods. One common approach involves the reaction of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose with sulfuryl chloride in the presence of an organic or inorganic base to form 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfuryl chloride . This intermediate is then reacted with ammonia to produce topiramate . The final step involves the addition of potassium ions to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Topiramate potassium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuryl chloride, ammonia, and various bases . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include its various derivatives and degradation products, which are analyzed for their stability and efficacy .
Scientific Research Applications
Topiramate potassium has a wide range of scientific research applications:
Mechanism of Action
Topiramate potassium exerts its effects through multiple pathways:
Blocking Sodium and Calcium Channels: It inhibits voltage-gated sodium and calcium channels, stabilizing neuronal membranes and preventing seizures.
Inhibiting Glutamate Receptors: It inhibits glutamate receptors, reducing excitatory neurotransmission.
Enhancing GABA Receptors: It enhances gamma-aminobutyric acid (GABA) receptors, increasing inhibitory neurotransmission.
Inhibiting Carbonic Anhydrase: It inhibits carbonic anhydrase, affecting ion balance and reducing neuronal excitability.
Comparison with Similar Compounds
Topiramate potassium is compared with other anticonvulsant drugs such as:
Phenytoin: Unlike phenytoin, which primarily targets sodium channels, this compound has multiple mechanisms of action.
Valproate: Valproate also has multiple mechanisms but differs in its primary targets and side effect profile.
Lamotrigine: Lamotrigine primarily inhibits sodium channels and has a different side effect profile compared to this compound.
This compound is unique due to its broad spectrum of action and its potential for improved solubility and bioavailability .
Properties
CAS No. |
488127-51-1 |
|---|---|
Molecular Formula |
C12H20KNO8S |
Molecular Weight |
377.45 g/mol |
IUPAC Name |
potassium;[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonylazanide |
InChI |
InChI=1S/C12H20NO8S.K/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;/h7-9H,5-6H2,1-4H3,(H-,13,14,15);/q-1;+1/t7-,8-,9+,12+;/m1./s1 |
InChI Key |
VEKVPJSPZRTTGR-WGAVTJJLSA-N |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[K+] |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


